9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine is an organic compound belonging to the carbazole family. This compound is characterized by the presence of two carbazole rings linked together through a diamine bridge. The unique structure of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine endows it with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine typically involves the coupling of carbazole derivatives. One common method is the palladium-catalyzed Suzuki coupling reaction, where 9H-carbazol-3-ylboronic acid is reacted with 3-bromo-9H-carbazole under specific conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, quinones, and hydrogenated carbazole compounds. These products have diverse applications in organic electronics, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine has significant applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport by forming stable charge-transfer complexes. In biological systems, its derivatives may interact with cellular targets, leading to specific biochemical effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(9H,9’H-3,3’-bicarbazole-9,9’-diyl)bis(N,N-diphenylaniline): This compound has a similar structure but includes diphenylaniline groups, enhancing its electron-rich properties.
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl: This compound features a phenyl group, which influences its solubility and reactivity.
Uniqueness
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine is unique due to its diamine bridge, which imparts distinct electronic properties and enhances its suitability for specific applications, such as in OLEDs and other electronic devices. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C24H18N4 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-(3-amino-9H-carbazol-4-yl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C24H18N4/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12,27-28H,25-26H2 |
InChI-Schlüssel |
IARQBIYRLWUWFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.